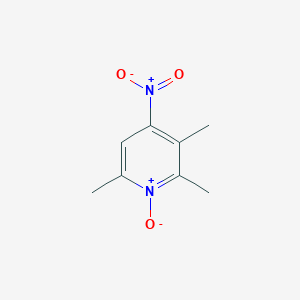
2,3,6-Trimethyl-4-nitropyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, characterized by the presence of three methyl groups and a nitro group attached to the pyridine ring, along with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,3,6-trimethylpyridine followed by oxidation. One common method includes the reaction of 2,3,6-trimethylpyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position. The resulting 2,3,6-trimethyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and other functionalized compounds.
Scientific Research Applications
2,3,6-Trimethyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The nitro group and N-oxide functional group play crucial roles in its reactivity and interactions. The compound can act as an electron acceptor or donor, influencing redox reactions and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trimethyl-4-nitropyridine 1-oxide
- 2,3,5-Trimethyl-4-nitropyridine N-oxide
- 4-Nitro-2,3,5-trimethylpyridine-1-oxide
Uniqueness
2,3,6-Trimethyl-4-nitropyridine 1-oxide is unique due to the specific positioning of its methyl groups and nitro group, which influence its chemical reactivity and potential applications. The presence of the N-oxide functional group further distinguishes it from other similar compounds, providing unique properties and reactivity patterns.
Properties
CAS No. |
38594-55-7 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2,3,6-trimethyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-8(10(12)13)6(2)7(3)9(5)11/h4H,1-3H3 |
InChI Key |
YKPBNPIFKOZLBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=[N+]1[O-])C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















